

Application Notes and Protocols for (R)-BMS-816336: In Vitro Assay Development

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Compound of Interest

Compound Name: (R)-BMS-816336

Cat. No.: B606256

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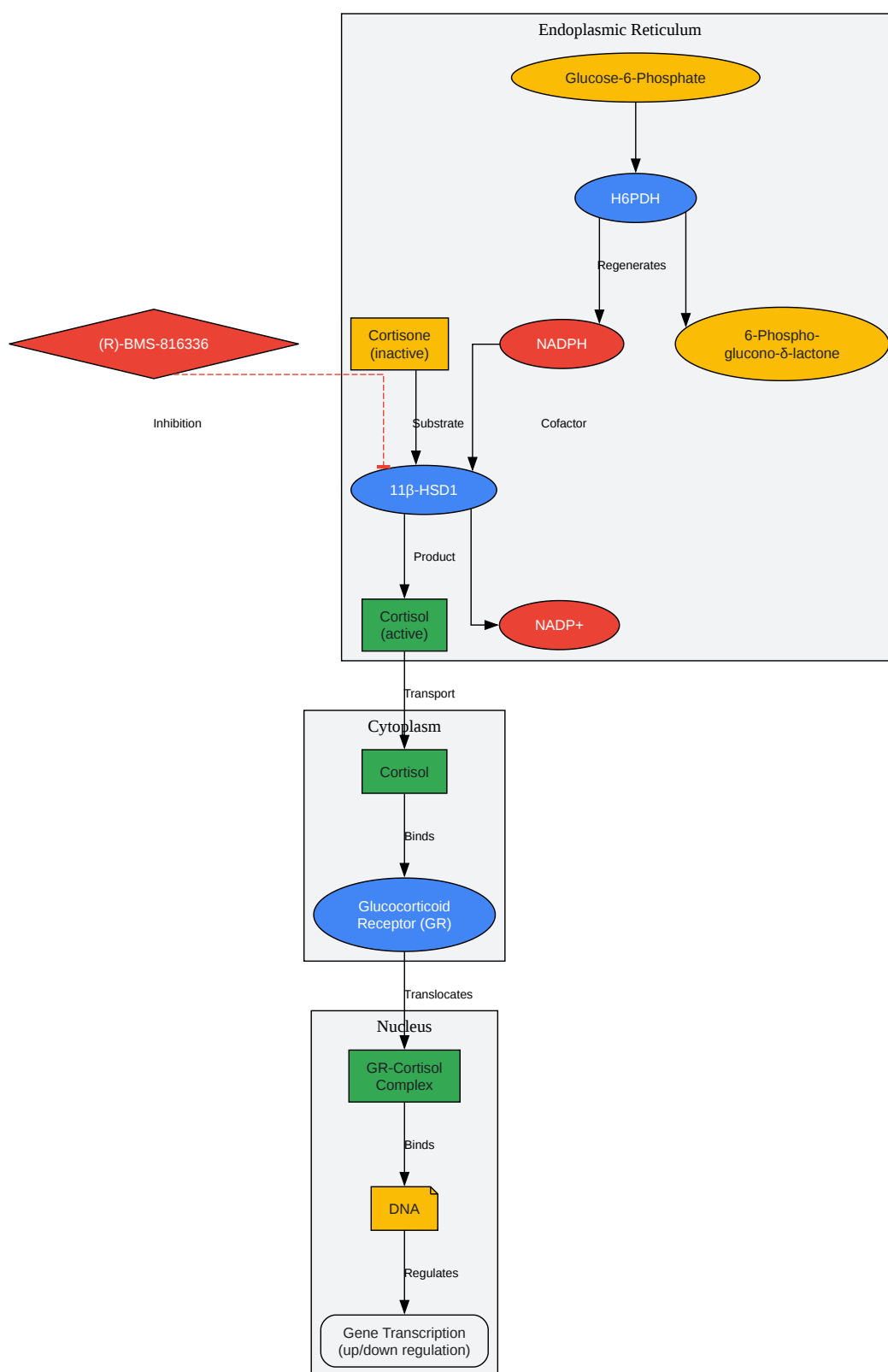
For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-BMS-816336 is the (R)-enantiomer of BMS-816336, a potent and selective inhibitor of 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1). 11 β -HSD1 is a key enzyme in the prereceptor regulation of glucocorticoid hormone action, catalyzing the conversion of inactive cortisone to active cortisol within tissues.[1] This localized activation of glucocorticoids plays a significant role in various physiological and pathophysiological processes, making 11 β -HSD1 an attractive therapeutic target for metabolic diseases such as type 2 diabetes and obesity. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of compounds like **(R)-BMS-816336** against 11 β -HSD1.

Mechanism of Action: 11 β -HSD1 Signaling Pathway

11 β -HSD1 is primarily located in the endoplasmic reticulum and requires the cofactor NADPH, which is supplied by hexose-6-phosphate dehydrogenase (H6PDH).[2] By converting cortisone to cortisol, 11 β -HSD1 increases the intracellular concentration of active glucocorticoids. Cortisol then binds to the glucocorticoid receptor (GR), leading to its translocation to the nucleus and the subsequent regulation of target gene transcription.[1] Inhibition of 11 β -HSD1 by compounds such as **(R)-BMS-816336** reduces the intracellular production of cortisol, thereby modulating glucocorticoid-dependent signaling.



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Caption: 11β-HSD1 Signaling Pathway and Inhibition by **(R)-BMS-816336**.

Quantitative Data Summary

The inhibitory potency of **(R)-BMS-816336** and its enantiomer, BMS-816336, has been determined against 11 β -HSD1 from multiple species. The following table summarizes the reported IC50 values.

Compound	Target	Species	IC50 (nM)
(R)-BMS-816336	11 β -HSD1	Human	14.5
11 β -HSD1	Mouse	50.3	
11 β -HSD1	Cynomolgus Monkey	16	
BMS-816336	11 β -HSD1	Human	3.0
11 β -HSD2	Human	>10,000	

Experimental Protocols

11 β -HSD1 Enzyme Inhibition Assay (Scintillation Proximity Assay)

This high-throughput assay measures the conversion of radiolabeled cortisone to cortisol.[3][4]



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Caption: Workflow for 11 β -HSD1 Scintillation Proximity Assay.

Materials:

- Human liver microsomes (source of 11 β -HSD1)
- [3H]Cortisone (radiolabeled substrate)

- NADPH (cofactor)
- **(R)-BMS-816336** or other test compounds
- Anti-cortisol monoclonal antibody
- Protein A-coated scintillation proximity assay (SPA) beads
- Assay buffer (e.g., Tris-HCl buffer with EDTA and glycerol)
- 96- or 384-well microplates
- Scintillation counter

Protocol:

- **Compound Preparation:** Prepare serial dilutions of **(R)-BMS-816336** in DMSO. Further dilute in assay buffer to the final desired concentrations.
- **Assay Plate Preparation:** To each well of the microplate, add:
 - Assay buffer
 - Human liver microsomes
 - NADPH solution
 - Diluted **(R)-BMS-816336** or control vehicle (DMSO)
- **Enzyme Reaction:** Initiate the reaction by adding [3H]Cortisone to each well.
- **Incubation:** Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) to allow for enzymatic conversion.
- **Reaction Termination and Detection:**
 - Stop the reaction by adding a stop solution (e.g., containing a high concentration of unlabeled cortisol).

- Add the anti-cortisol antibody and Protein A-coated SPA beads to each well. The antibody will specifically bind to the [3H]cortisol produced.
- Signal Detection: Incubate the plate at room temperature to allow the antibody-bead complex to form and settle. The proximity of the [3H]cortisol to the scintillant in the beads will generate a light signal.
- Data Acquisition: Measure the signal using a scintillation counter.
- Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based 11 β -HSD1 Inhibition Assay (HTRF)

This assay measures the inhibition of 11 β -HSD1 activity in a cellular context, providing a more physiologically relevant assessment.[\[5\]](#)[\[6\]](#)

Materials:

- HEK293 cells transduced with a BacMam virus expressing human 11 β -HSD1 (or other suitable cell line, e.g., differentiated C2C12 cells)
- Cell culture medium and supplements
- Cortisone (substrate)
- **(R)-BMS-816336** or other test compounds
- Homogeneous Time-Resolved Fluorescence (HTRF) cortisol assay kit
- 384-well cell culture plates
- HTRF-compatible plate reader

Protocol:

- **Cell Seeding:** Seed the 11 β -HSD1-expressing cells into a 384-well plate and incubate overnight to allow for cell attachment.
- **Compound Addition:** Treat the cells with serial dilutions of **(R)-BMS-816336** or control vehicle and incubate for a specified period (e.g., 1 hour).
- **Substrate Addition:** Add cortisone to each well to initiate the enzymatic reaction within the cells.
- **Incubation:** Incubate the plate at 37°C in a CO2 incubator for a time determined by the rate of cortisol production (e.g., 4-6 hours).
- **Sample Collection:** Carefully collect the cell culture supernatant, which contains the secreted cortisol.
- **Cortisol Detection (HTRF):**
 - Following the HTRF kit manufacturer's instructions, add the HTRF reagents (e.g., cortisol-d2 and anti-cortisol-cryptate) to the collected supernatant in a separate HTRF-compatible plate.
 - Incubate the plate to allow for the competitive binding reaction to reach equilibrium.
- **Data Acquisition:** Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at the appropriate wavelengths.
- **Data Analysis:** The HTRF signal is inversely proportional to the amount of cortisol produced. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion

The provided protocols for an enzyme-based scintillation proximity assay and a cell-based HTRF assay offer robust and reliable methods for the in vitro characterization of 11 β -HSD1 inhibitors like **(R)-BMS-816336**. These assays are essential tools for academic research and drug discovery programs targeting the modulation of glucocorticoid metabolism.

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